1-Phenyl-3-(2-thienyl)-2-propyn-1-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H10OS |
|---|---|
Molecular Weight |
214.28 g/mol |
IUPAC Name |
1-phenyl-3-thiophen-2-ylprop-2-yn-1-ol |
InChI |
InChI=1S/C13H10OS/c14-13(11-5-2-1-3-6-11)9-8-12-7-4-10-15-12/h1-7,10,13-14H |
InChI Key |
JSJWJGGDTYNCCE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C#CC2=CC=CS2)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C#CC2=CC=CS2)O |
Origin of Product |
United States |
Synthetic Methodologies for the Chemical Compound 1 Phenyl 3 2 Thienyl 2 Propyn 1 Ol and Analogous Structures
Alkynylation Reactions in the Construction of the 1-Phenyl-3-(2-thienyl)-2-propyn-1-ol Scaffold
Direct alkynylation of an aldehyde is one of the most straightforward and fundamental methods for creating propargylic alcohols. This approach involves the nucleophilic addition of an acetylide to a carbonyl group, forming the characteristic C-C and C-O bonds of the target structure in a single step.
Grignard Reagent-Mediated Approaches to Propargylic Alcohols
The Grignard reaction is a classic and widely used method for forming carbon-carbon bonds. rsc.org For the synthesis of this compound, this approach involves the reaction of an alkynylmagnesium halide (a Grignard reagent) with an appropriate aldehyde. masterorganicchemistry.comlibretexts.org Two primary pathways are viable:
Pathway A: Reaction of 2-thienylacetylide magnesium bromide with benzaldehyde.
Pathway B: Reaction of phenylacetylide magnesium bromide with 2-thiophenecarboxaldehyde.
The process begins with the deprotonation of the terminal alkyne (e.g., 2-ethynylthiophene (B1312097) or phenylacetylene) using a stronger Grignard reagent, such as ethylmagnesium bromide, to generate the required alkynyl Grignard reagent in situ. sciencemadness.org This nucleophilic acetylide then attacks the electrophilic carbonyl carbon of the aldehyde (e.g., benzaldehyde). youtube.com A subsequent acidic workup protonates the resulting alkoxide to yield the final propargylic alcohol. chemicalbook.com The reaction must be conducted under anhydrous conditions, as Grignard reagents are highly basic and react readily with water. libretexts.org
Table 1: Typical Conditions for Grignard Reagent-Mediated Synthesis of Propargylic Alcohols
| Parameter | Condition | Reference(s) |
| Grignard Formation | Magnesium turnings in a dry ether solvent (e.g., THF, diethyl ether) | libretexts.orgchemicalbook.com |
| Alkyne | Phenylacetylene (B144264) or 2-Ethynylthiophene | sciencemadness.org |
| Aldehyde | Benzaldehyde or 2-Thiophenecarboxaldehyde | youtube.comchemicalbook.com |
| Solvent | Anhydrous Diethyl Ether or Tetrahydrofuran (THF) | rsc.orgchemicalbook.com |
| Temperature | 0 °C to room temperature | chemicalbook.com |
| Workup | Saturated aqueous NH4Cl or dilute acid | chemicalbook.com |
Zinc-Mediated Alkynylation Strategies for Propargylic Alcohol Synthesis
Zinc-based reagents offer an alternative to Grignard reagents for the synthesis of propargylic alcohols. Zinc-catalyzed additions are often noted for their high degree of chemo- and enantioselectivity, particularly in asymmetric synthesis. nih.gov The reaction can be performed using a catalytic system, for example, involving a dinuclear zinc catalyst, which can facilitate the enantioselective addition of terminal alkynes to a variety of unsaturated aldehydes. nih.gov
For the synthesis of an analogue like this compound, a system using Zn(OTf)2 and a chiral ligand such as (+)-N-methylephedrine can be employed. This approach allows the direct addition of a terminal alkyne to an aldehyde under mild conditions. nih.gov The reaction tolerates a range of aromatic aldehydes, including those with heteroaromatic rings like furan (B31954), which is structurally similar to thiophene (B33073). nih.gov The process is valued for its operational simplicity and tolerance to air and moisture in some catalytic variations.
Table 2: Representative Zinc-Mediated Catalytic System for Alkynylation
| Component | Example Reagent/Condition | Reference(s) |
| Zinc Salt | Zn(OTf)2 or Et2Zn | nih.gov |
| Chiral Ligand | (+)-N-methylephedrine | nih.gov |
| Alkyne | Phenylacetylene, Trimethylsilylacetylene | nih.gov |
| Aldehyde | Aromatic or Heteroaromatic Aldehydes | nih.gov |
| Solvent | Toluene or CH2Cl2 | nih.gov |
| Temperature | -20 °C to Room Temperature | nih.gov |
Catalytic Alkynylation Methods for the Formation of Propargylic Alcohols
Beyond zinc, various other metals have been used to catalyze the enantioselective alkynylation of aldehydes. These methods are significant as they can provide access to chiral propargylic alcohols, which are valuable synthetic intermediates. nih.gov
One notable system employs an Indium(III)/BINOL complex. This air-stable catalyst promotes the addition of various alkynes to aliphatic, aromatic, and heteroaromatic aldehydes with high enantioselectivity. A key feature of this system is the proposed "bifunctional character" of the catalyst, which activates both the nucleophilic alkyne and the electrophilic aldehyde. Other successful catalytic systems have utilized titanium, copper, and ruthenium complexes, often in combination with chiral ligands to induce asymmetry. rsc.org For instance, asymmetric alkynylation has been achieved using alkynylbenziodoxolones as an electrophilic alkyne source, catalyzed by a thiourea (B124793) phosphonium (B103445) salt, which could be applied to azlactones to produce precursors for α-amino acids. nih.gov These catalytic methods represent a powerful strategy for synthesizing complex propargylic alcohols with high levels of stereocontrol.
Convergent Synthetic Pathways to this compound Derivatives
Convergent syntheses involve the preparation of key fragments of the target molecule separately, which are then joined together in a final step. This approach is often more efficient for complex molecules.
Sonogashira Coupling Reactions in the Preparation of Thienyl-Alkynol Systems
The Sonogashira reaction is a robust and versatile cross-coupling method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgresearchgate.net This reaction is exceptionally well-suited for the convergent synthesis of this compound.
Two convergent strategies are possible:
Coupling of 2-ethynylthiophene with a phenyl halide: In this route, a pre-formed phenyl precursor containing the alcohol functionality (or a protected version), such as 1-iodo-phenylmethanol, is coupled with 2-ethynylthiophene.
Coupling of a phenylacetylene derivative with a 2-halothiophene: This involves coupling a molecule like 1-phenyl-2-propyn-1-ol (B147433) with a halogenated thiophene, such as 2-iodothiophene (B115884). scielo.org.mx
The reaction is known for its mild conditions and tolerance of a wide variety of functional groups, making it a powerful tool in the synthesis of complex molecules, including oligomeric arylenethynylene materials. wikipedia.orgscielo.org.mx Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.org
Table 3: General Conditions for Sonogashira Coupling
| Parameter | Condition/Reagent | Reference(s) |
| Catalyst | PdCl2(PPh3)2, Pd(OAc)2, or other Pd(0)/Pd(II) sources | libretexts.orgresearchgate.net |
| Co-catalyst | Copper(I) Iodide (CuI) | wikipedia.orglibretexts.org |
| Substrates | Aryl/Heteroaryl Halide (I, Br) and a Terminal Alkyne | wikipedia.org |
| Base | Amine base (e.g., Triethylamine, Diisopropylamine) | libretexts.org |
| Solvent | THF, DMF, or Acetonitrile | scielo.org.mxresearchgate.net |
| Temperature | Room Temperature to 80 °C | libretexts.org |
Transformations from Allylic Precursors to Propargylic Alcohol Derivatives
While less direct, synthetic routes from allylic precursors to propargylic alcohols are also conceivable. These transformations typically involve a series of chemical steps rather than a single bond formation. One potential, though less common, pathway could involve the 1,3-rearrangement of a specific allylic alcohol. It has been shown that allylic alcohols can undergo a 1,3-transposition, sometimes catalyzed by hot water or other mildly acidic catalysts. organic-chemistry.orgnih.gov
A more established transformation involving propargylic alcohols is the Meyer-Schuster rearrangement, which is the acid-catalyzed isomerization of propargylic alcohols into α,β-unsaturated ketones or aldehydes. wikipedia.orgorganicreactions.org While this reaction proceeds in the opposite direction of what is desired, understanding such rearrangement pathways is crucial in synthetic design. The synthesis of a propargylic alcohol from an allylic one would likely require a multi-step sequence, for example, oxidation of the allylic alcohol to an enone, followed by a series of steps to introduce the alkyne functionality. Such a route is synthetically challenging and less atom-economical compared to direct alkynylation or convergent coupling methods. diva-portal.org
Multicomponent Reaction Sequences for Propargylic Alcohol Scaffolds
Multicomponent reactions (MCRs), which involve the combination of three or more substrates in a single operation to form a product containing the essential parts of all starting materials, represent a highly efficient strategy for synthesizing complex molecules. researchgate.netlibretexts.org This approach aligns with the principles of green chemistry by minimizing steps, reducing waste, and improving atom economy. libretexts.org
A prominent example applicable to the synthesis of scaffolds related to propargylic alcohols is the A³ coupling (aldehyde-alkyne-amine) reaction. wikipedia.orgrsc.org This one-pot, three-component reaction typically involves an aldehyde, a terminal alkyne, and an amine, and is catalyzed by various metals, including gold, silver, or a ruthenium/copper combination, to produce a propargylamine. researchgate.netwikipedia.orgmdpi.com While the direct product is a propargylamine, the underlying strategy of coupling an aldehyde and an alkyne is fundamental to the propargylic alcohol framework.
A variation of this approach starts from benzyl (B1604629) alcohols, which are oxidized in situ to the corresponding aldehydes using an oxidizing agent like manganese dioxide (MnO₂). mdpi.com The newly formed aldehyde then immediately enters the A³ coupling cascade with an amine and a terminal alkyne, catalyzed by a gold complex such as HAuCl₄·3H₂O. mdpi.com This one-pot oxidation/multicomponent reaction sequence provides a streamlined route to these valuable molecular structures from more stable alcohol precursors. mdpi.com The general mechanism involves the formation of an iminium ion from the aldehyde and amine, which then undergoes nucleophilic attack by a metal acetylide, generated from the terminal alkyne and the metal catalyst. wikipedia.orgmdpi.com
Enantioselective Synthesis of Chiral this compound Analogues
The creation of optically pure propargylic alcohols is of significant interest due to their role as versatile chiral building blocks in organic synthesis. Methodologies for achieving enantioselectivity can be broadly categorized into biocatalytic methods, asymmetric catalysis using chiral metal complexes, and other stereoselective transformations. researchgate.net
Biocatalysis offers a powerful and sustainable route to enantiomerically pure compounds under mild reaction conditions. A highly effective strategy for producing enantiopure propargylic alcohols is the deracemization of a readily available racemic mixture. nih.govacs.org This process can be achieved through a one-pot, two-step enzymatic cascade. nih.govnih.govresearchgate.net
In the first step, a peroxygenase, such as the unspecific peroxygenase from Agrocybe aegerita (rAaeUPO), selectively oxidizes one enantiomer of the racemic propargylic alcohol to the corresponding propargylic ketone. nih.govacs.org Subsequently, an enantiocomplementary alcohol dehydrogenase (ADH) reduces the ketone back to the alcohol, but with high stereoselectivity, producing a single enantiomer. nih.govacs.org By selecting the appropriate ADH, either the (R) or (S) enantiomer of the alcohol can be obtained. For example, the (R)-selective ADH from Lactobacillus kefir (LkADH) or the (S)-selective ADH from Thermoanaerobacter brokii (TbADH) can be used to generate the desired stereoisomer in high yield and excellent enantiomeric excess (ee). nih.govacs.orgnih.gov
This deracemization strategy has been successfully applied to a range of propargylic alcohols, demonstrating its versatility. researchgate.net
Table 1: Bienzymatic Deracemization of Racemic Propargylic Alcohols
| Substrate (Racemic Alcohol) | Enzyme System | Product Enantiomer | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| 4-(4-Fluorophenyl)but-3-yn-2-ol | rAaeUPO / LkADH | (R) | 94 | >99 | researchgate.net |
| 4-(4-Fluorophenyl)but-3-yn-2-ol | rAaeUPO / TbADH | (S) | 77 | 98 | researchgate.net |
| 1-Phenylprop-2-yn-1-ol | rAaeUPO / LkADH | (R) | 93 | >99 | nih.gov |
| 1-Phenylprop-2-yn-1-ol | rAaeUPO / TbADH | (S) | 85 | >99 | nih.gov |
Asymmetric propargylation, specifically the catalytic asymmetric addition of a terminal alkyne to an aldehyde, is a direct and powerful method for synthesizing chiral propargylic alcohols. nih.gov This approach relies on a chiral catalyst to control the stereochemical outcome of the reaction.
One of the most well-established systems involves the use of a zinc(II) salt, such as zinc triflate (Zn(OTf)₂), in combination with a chiral ligand. organic-chemistry.orgresearchgate.net For instance, N-methylephedrine, an inexpensive and readily available chiral amino alcohol, serves as an effective ligand. organic-chemistry.orgacs.org In this system, a chiral zinc acetylide is generated in situ, which then adds to the aldehyde. researchgate.net This method is practical as it can tolerate trace amounts of moisture and does not require pre-formation of the organometallic reagent. organic-chemistry.org A variety of terminal alkynes and aldehydes can be coupled using this strategy to afford chiral propargylic alcohols in high yields and with excellent enantioselectivities. organic-chemistry.orgacs.org
Other metal-ligand systems have also been developed. Combining inexpensive BINOL (1,1'-bi-2-naphthol) with Ti(OiPr)₄ effectively catalyzes the reaction between alkynylzinc reagents and a wide range of aldehydes, producing chiral propargylic alcohols with high enantioselectivity at room temperature. organic-chemistry.org
Table 2: Asymmetric Addition of Alkynes to Aldehydes
| Aldehyde | Alkyne | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| Cyclohexanecarboxaldehyde | Phenylacetylene | Zn(OTf)₂ / (+)-N-Methylephedrine | 87 | 97 | organic-chemistry.org |
| Benzaldehyde | 1-Heptyne | Zn(OTf)₂ / (+)-N-Methylephedrine | 81 | >99 | organic-chemistry.org |
| Isobutyraldehyde | 1,3-Butadiyne (silyl-protected) | Zn(OTf)₂ / (-)-N-Methylephedrine | 89 | 91 | acs.org |
| Benzaldehyde | Phenylacetylene | Ti(OiPr)₄ / (S)-BINOL / Zn(Me)₂ | 92 | 96 | organic-chemistry.org |
| 2'-Chloroacetophenone | Phenylacetylene | Cu(OTf)₂ / Chiral Camphorsulfonamide | - | 97 | researchgate.net |
Beyond direct asymmetric propargylation and biocatalytic deracemization, other stereoselective transformations are employed to access optically active propargylic alcohols. researchgate.net
One major strategy is the asymmetric reduction of prochiral alkynyl ketones . researchgate.netwikipedia.org This approach is analogous to the well-established methods for reducing other ketones, where a chiral reducing agent or a catalyst transfers a hydride to the carbonyl group with facial selectivity. wikipedia.org Transition metal catalysts, such as those based on ruthenium complexed with chiral ligands like BINAP, are effective for the asymmetric transfer hydrogenation of alkynyl ketones, yielding the desired chiral alcohol with high enantiopurity. wikipedia.org
Another powerful technique involves the use of a chiral auxiliary . In this method, an achiral ketone substrate is modified with a removable chiral group that directs the attack of a nucleophile (such as a lithium acetylide) to one face of the carbonyl. nih.gov For example, a sulfoxide (B87167) group can act as a chiral auxiliary attached to the ketone. nih.gov After the diastereoselective addition of the alkyne, the auxiliary can be reductively cleaved to furnish the optically active tertiary alcohol. nih.gov This method provides excellent control over the stereochemistry and is applicable to the synthesis of tertiary propargylic alcohols. nih.gov
Finally, kinetic resolution offers another route. In a palladium-catalyzed carboxylative kinetic resolution, a racemic mixture of tertiary propargylic alcohols can be selectively acylated. rsc.org One enantiomer reacts faster than the other, allowing for the separation of the unreacted, enantiomerically enriched alcohol from the acylated product. rsc.org This method is effective for producing propargylic alcohols that possess a chiral quaternary stereocenter with high enantioselectivity. rsc.org
Reactivity and Chemical Transformations of 1 Phenyl 3 2 Thienyl 2 Propyn 1 Ol
Transition-Metal-Catalyzed Functionalizations of Propargylic Alcohol Moieties
Propargylic alcohols are versatile building blocks in organic synthesis. The presence of both a hydroxyl group and an alkyne functionality allows for numerous transition-metal-catalyzed transformations. These reactions often proceed with high atom economy and provide access to a wide array of valuable organic compounds.
Nucleophilic Propargylic Substitutions
In nucleophilic propargylic substitution, the hydroxyl group of a propargylic alcohol is replaced by a nucleophile. This transformation typically requires activation of the hydroxyl group to convert it into a good leaving group, a role often facilitated by transition-metal catalysts. Metals like ruthenium, gold, and copper can coordinate to the alkyne, which facilitates the departure of the hydroxyl group and allows for subsequent attack by a wide range of nucleophiles at the propargylic carbon. thieme-connect.de
For a substrate like 1-Phenyl-3-(2-thienyl)-2-propyn-1-ol, this reaction would allow for the introduction of various carbon, nitrogen, oxygen, or sulfur-based nucleophiles at the carbon bearing the phenyl group. The reaction can sometimes be accompanied by a rearrangement (an SN2' pathway), leading to the formation of allenic products. acs.org The choice of catalyst and reaction conditions is crucial for controlling the regioselectivity of the nucleophilic attack.
Allene (B1206475) Formation Reactions
The isomerization of propargylic alcohols into allenes is a fundamental transformation often mediated by transition-metal catalysts. Gold and ruthenium complexes are particularly effective in promoting this rearrangement. nih.govrsc.org The reaction is believed to proceed through the formation of a metal-allenylidene or a π-complex intermediate. For this compound, this would involve a tandfonline.comwikipedia.org-hydroxyl shift to produce 1-phenyl-3-(2-thienyl)allen-1-one.
Gold-catalyzed reactions of 1,3-diarylpropargyl alcohols with aryl nucleophiles can selectively produce 1,1,3-triarylallenes through a C3 nucleophilic substitution. ntnu.no The reaction's outcome can be tuned by temperature and the choice of catalyst, with gold(III) salts like AuCl₃ and AuBr₃ showing high efficacy. ntnu.no Similarly, ruthenium complexes can catalyze the formation of allenylidene intermediates from propargylic alcohols, which can then be trapped or undergo further reactions. rsc.org
Addition and Coupling Reactions Involving the Alkyne Unit
The carbon-carbon triple bond in this compound is a site of rich reactivity, susceptible to a variety of addition and coupling reactions.
Addition Reactions:
Hydration and Halogenation: In the presence of a gold catalyst, propargylic alcohols can undergo dihalohydration, leading to α,α-dihalo-β-hydroxyketones. This reaction proceeds through the participation of the solvent, such as acetonitrile.
Hydrosilylation: Platinum catalysts can effectively catalyze the hydrosilylation of internal alkynes, leading to the formation of vinylsilanes with high regioselectivity. organic-chemistry.org
Hydroalumination: Iron and zirconium catalysts can be used for the hydroalumination of internal alkynes. nih.govnih.gov Directed hydrozirconation using the Schwartz reagent (Cp₂ZrH(Cl)) can be controlled to yield either the linear or branched vinyl zirconium product, which can be trapped with various electrophiles. nih.govnih.gov
Coupling Reactions:
Palladium-Catalyzed Cross-Coupling: The alkyne moiety can participate in various palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. youtube.comnih.gov These reactions, such as the Suzuki, Sonogashira, and Heck couplings, would typically involve the conversion of the alkyne to a vinyl metal or vinyl halide species first. Palladium catalysts are also used in the oxidative borylation of conjugated enynones, which are isomers of propargylic alcohols, to produce furyl-substituted alkenylboronates. uprealimager.com
Dimerization and Cross-Coupling of Alkynes: Transition metals like rhodium can catalyze the dimerization of terminal alkynes to form 1,3-enynes. For internal alkynes like this compound, cross-coupling with a terminal alkyne would be a relevant transformation.
Intramolecular Cyclization Reactions of Propargylic Alcohols
The presence of the thienyl group provides an opportunity for intramolecular cyclization reactions, a powerful strategy for constructing fused heterocyclic systems. Ruthenium catalysts have been shown to be highly effective in promoting the enantioselective intramolecular propargylation of thiophenes with propargylic alcohols. thieme-connect.de This reaction is proposed to proceed via a chiral ruthenium-allenylidene complex, leading to propargylated thiophenes with high enantioselectivity.
Hot water, acting as a mild acid, can also promote intramolecular etherification and polyene cyclizations of unsaturated alcohols. nih.gov Furthermore, under electrochemical conditions using Ni(II) complexes, intramolecular cyclization of propargyl derivatives containing a halide can be achieved. psu.edu For S-aryl propargyl sulfides, which can be synthesized from propargylic alcohols, silver-catalyzed intramolecular alkyne hydroarylation or NIS-promoted iodoarylation leads to the formation of thiochromenes. acs.org
| Catalyst System | Reaction Type | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Ruthenium Complexes | Intramolecular Propargylation | Propargylated Thiophenes | Enantioselective, proceeds via allenylidene intermediate. | thieme-connect.de |
| Ag(I) Salts / NIS | Intramolecular Hydro/Iodoarylation | Thiochromenes | Requires prior conversion of alcohol to S-aryl propargyl sulfide. | acs.org |
| Ni(II) Complexes (Electrochemical) | Radical Cyclization | Heterocyclic Rings | Alternative to toxic tin hydride methods. | psu.edu |
| Hot Water / HFIP | Etherification / Polyene Cyclization | Cyclic Ethers / Polycycles | Environmentally benign, mildly acidic conditions. | nih.gov |
Isomerization Processes: Meyer–Schuster, Rupe, and Redox Isomerizations
Propargylic alcohols can undergo several types of isomerization reactions, yielding α,β-unsaturated carbonyl compounds. rsc.org
Meyer–Schuster Rearrangement: This is an acid-catalyzed rearrangement of secondary and tertiary propargylic alcohols to form α,β-unsaturated ketones or aldehydes. wikipedia.org Since this compound is a secondary alcohol with an internal alkyne, it would be expected to undergo a Meyer–Schuster rearrangement to yield (E/Z)-1-phenyl-3-(2-thienyl)prop-2-en-1-one. The reaction proceeds via protonation of the alcohol, a rate-determining 1,3-hydroxyl shift to form an allene, and subsequent tautomerization. wikipedia.org While traditionally using strong acids, the reaction can also be catalyzed by milder transition metal complexes. wikipedia.orgrsc.org Recently, a Meyer-Schuster-type rearrangement has been developed to synthesize α-selenoenones from propargylic alcohols and diselenides. nih.gov
Rupe Rearrangement: A competing reaction for tertiary propargylic alcohols, the Rupe rearrangement, also acid-catalyzed, yields α,β-unsaturated ketones but through a different mechanism involving an enyne intermediate. wikipedia.orgsynarchive.com This pathway is not expected to be significant for the secondary alcohol this compound.
Redox Isomerization: This process involves the simultaneous oxidation of the alcohol and reduction of the alkyne, effectively a 1,3-hydride shift. tandfonline.comtandfonline.com This transformation converts propargylic alcohols into saturated ketones or, more commonly, conjugated enones. Base-catalyzed redox isomerization of propargylic alcohols bearing two aryl groups provides an atom-economical route to chalcones. tandfonline.comtandfonline.com For this compound, this would also lead to the corresponding enone, offering a complementary, often base-mediated, pathway to the acid-catalyzed Meyer-Schuster rearrangement. rsc.org Ruthenium complexes can also control the regioselectivity between Meyer-Schuster and redox isomerization pathways depending on the additives used. researchgate.net
| Isomerization Type | Typical Catalyst | Substrate Requirement | Expected Product for this compound | Reference |
|---|---|---|---|---|
| Meyer–Schuster | Acid (H⁺) or Transition Metal (e.g., Ru, Ag) | Secondary or Tertiary Propargylic Alcohol | 1-Phenyl-3-(2-thienyl)prop-2-en-1-one | wikipedia.orgrsc.org |
| Rupe | Acid (H⁺) | Tertiary Propargylic Alcohol | (Not expected) | wikipedia.orgsynarchive.com |
| Redox Isomerization | Base (e.g., KOtBu) or Transition Metal (e.g., Ru) | Propargylic Alcohol | 1-Phenyl-3-(2-thienyl)prop-2-en-1-one | tandfonline.comtandfonline.comresearchgate.net |
Hydroheteroarylation and Hydrocarboxylation of Alkynes Relevant to this compound
Hydroheteroarylation: This reaction involves the addition of a C-H bond of a heteroarene across the C-C triple bond of the alkyne. acs.org For an internal alkyne like this compound, this intermolecular reaction would create a tri-substituted alkene. The regioselectivity of the addition is a key challenge. Palladium(II)-catalyzed hydroarylation has been achieved with high regioselectivity on homopropargyl amines by using a removable directing group. acs.org Transition-metal catalysis is often essential to achieve this transformation under mild conditions, as traditional methods require harsh acids and are limited in scope.
Hydrocarboxylation: This process involves the addition of a hydrogen and a carboxyl group across the alkyne to form an α,β-unsaturated carboxylic acid. Nickel-catalyzed hydrocarboxylation of alkynes using formic acid as the carboxyl source has been developed as a highly efficient method. rsc.org This transformation offers an atom-economical route to valuable acrylic acid derivatives.
Transformations Involving the Thienyl Substituent
The thiophene (B33073) moiety within this compound is a key site for chemical modification, particularly through modern cross-coupling and C-H activation strategies. These methods allow for the elaboration of the heterocyclic core, leading to more complex molecular architectures.
Intramolecular C-H Activation in Thiophene-Containing Systems
Transition-metal-catalyzed C-H activation has become a powerful tool for the direct functionalization of otherwise inert carbon-hydrogen bonds. rsc.org In thiophene-containing systems, this strategy is particularly valuable for forging new carbon-carbon or carbon-heteroatom bonds, often with high regioselectivity. mdpi.com For a molecule like this compound, the C-H bonds on the thiophene ring, especially at the C5 position, are potential sites for intramolecular reactions.
Guided C–H functionalization can direct reactivity to a specific site. nih.gov In this approach, a directing group, often part of the substrate, coordinates to a metal catalyst, positioning it to selectively activate a nearby C-H bond. While the hydroxyl group in this compound could potentially serve as a directing group, the geometry might favor reactions involving the phenyl ring. However, the innate electronic properties of the thiophene ring itself can direct functionalization. nih.gov Palladium catalysis, for instance, is a common method for C-H activation on heterocyclic systems. rsc.orgmdpi.com The process generally involves the coordination of the catalyst to the heterocycle, followed by a C-H cleavage step, often assisted by a base, to form an organometallic intermediate that can then react with a coupling partner. mdpi.com Such strategies can be used to construct larger, fused heterocyclic systems or to introduce new substituents onto the thiophene ring. rsc.orgthieme-connect.com
Heteroaryl Alkyne Coupling Strategies
The synthesis and further functionalization of heteroaryl-alkyne structures, such as the thienyl-alkyne core of this compound, heavily rely on transition-metal-catalyzed cross-coupling reactions. The Sonogashira coupling, which pairs a terminal alkyne with an aryl or vinyl halide, is a cornerstone of this chemistry. nih.gov
The construction of the this compound framework itself can be envisioned via a Sonogashira reaction between 2-iodothiophene (B115884) or 2-bromothiophene (B119243) and 1-phenyl-2-propyn-1-ol (B147433). nih.govsigmaaldrich.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.
Conversely, the existing thienyl alkyne can serve as a building block in further coupling reactions. For instance, if the thiophene ring were to bear a leaving group (e.g., a halogen), the alkyne portion could participate in various coupling schemes. More directly, the terminal C-H bond of a related compound, 3-(2-thienyl)-2-propyn-1-ol, could undergo Glaser or Sonogashira coupling to create symmetrical or unsymmetrical diynes. nih.gov These strategies are fundamental in synthesizing conjugated organic materials where thiophene units are linked by alkyne spacers. nih.gov
Specific Reactions of the this compound Core
The propargyl alcohol functionality is the central reactive hub of the molecule, undergoing transformations that involve either the hydroxyl group or the adjacent triple bond.
Reactions with Alcohols
The reaction of propargylic alcohols with other alcohols, typically under catalytic conditions, can lead to a variety of products. researchgate.net For the closely related compound 3-phenyl-2-propyn-1-ol (B127171), its reaction with alcohols in the presence of a mercury(II) oxide-boron trifluoride etherate (HgO-BF₃·OEt₂) catalytic system has been studied. osti.gov These reactions demonstrate the dual reactivity of the propargyl alcohol moiety.
When 3-phenyl-2-propyn-1-ol reacts with propargyl alcohol itself, a cyclic ketal, 2,5-dimethyl-2,5-bis(3-phenyl-2-propynyloxy)-1,4-dioxane, is formed. osti.gov However, when the reaction is carried out with simpler alcohols like methanol (B129727) or ethanol, the transformation follows a different path, yielding linear products. The primary products include 1-phenyl-3-alkoxy-1-propanone and 1-phenyl-1,1,3-trialkoxypropane. osti.gov The formation of these products is rationalized through the regioselective addition of the catalyst and the alcohol across the triple bond, followed by protodemercuration. osti.gov
| Reactant Alcohol | Catalytic System | Major Products |
|---|---|---|
| Propargyl Alcohol | HgO-BF₃·O(C₂H₅)₂ | 2,5-Dimethyl-2,5-bis(3-phenyl-2-propynyloxy)-1,4-dioxane (Cyclic Ketal) |
| Methanol / Ethanol | HgO-BF₃·O(C₂H₅)₂ | 1-Phenyl-3-alkoxy-1-propanone, 1-Phenyl-1,1,3-trialkoxypropane |
Phenylboration of Related Alkyn-1-yltin Compounds
Organoboration reactions are a powerful method for creating new carbon-carbon bonds. znaturforsch.comresearchgate.net To apply this chemistry to this compound, one would first need to convert it into a related alkyn-1-yltin compound. This can be achieved by first deprotonating the terminal alkyne of a precursor like 3-(2-thienyl)-2-propyn-1-ol with a strong base (e.g., n-butyllithium) and then quenching the resulting acetylide with a trialkyltin halide (e.g., Me₃SnCl).
Once the alkyn-1-yltin derivative is formed, it can undergo 1,1-phenylboration upon reaction with triphenylborane (B1294497) (BPh₃). znaturforsch.comresearchgate.net This reaction proceeds via an intermediate where the triphenylborane coordinates to the alkyne, leading to the transfer of a phenyl group from boron to one of the acetylenic carbons and the tin group to the other. The result is a 1,1-organoboration, yielding an alkene where the diphenylboryl (BPh₂) group and the trimethyltin (B158744) (SnMe₃) group are typically positioned cis to each other on one of the double bond carbons, while the newly added phenyl group resides on the other. znaturforsch.comresearchgate.net
| Starting Material (Hypothetical) | Reagent | Reaction Type | Product Structure (Schematic) |
|---|---|---|---|
| Me₃Sn-C≡C-(2-thienyl) | Triphenylborane (BPh₃) | 1,1-Phenylboration | (Z)-1-(Diphenylboryl)-2-phenyl-1-(trimethylstannyl)-2-(2-thienyl)ethene |
This transformation creates a multifunctional alkene product that is valuable for further synthetic manipulations, leveraging the reactivity of both the carbon-tin and carbon-boron bonds for subsequent cross-coupling reactions. znaturforsch.com
Mechanistic Investigations into Reactions of 1 Phenyl 3 2 Thienyl 2 Propyn 1 Ol
Elucidation of Catalytic Reaction Pathways and Intermediates
The transformation of 1-Phenyl-3-(2-thienyl)-2-propyn-1-ol is predominantly achieved through catalysis, which dictates the reaction pathway and the types of intermediates formed. The choice of catalyst, whether a Brønsted/Lewis acid or a transition metal complex, is fundamental in determining the final product.
In the presence of acid catalysts or certain transition metals that can act as Lewis acids, the reaction of aryl-substituted propargylic alcohols frequently proceeds through carbocationic intermediates. The hydroxyl group is protonated, followed by the loss of a water molecule to generate a propargylic carbocation. The stability of this cation is significantly enhanced by resonance delocalization across the adjacent phenyl and thienyl rings.
This stabilized carbocation is a key branching point for multiple reaction pathways. beilstein-journals.org It can be trapped by nucleophiles or undergo complex rearrangements. For instance, studies on analogous 1-styrylpropargyl alcohols show that a common carbocationic intermediate can evolve through different pathways to form either cyclopentenone or furan (B31954) scaffolds. beilstein-journals.org The formation of this intermediate is considered essential for subsequent cyclization steps. beilstein-journals.org Furthermore, some transformations of propargylic alcohols into allenes are understood to proceed via these carbocationic species. rsc.org In silver-catalyzed substitution reactions, the observation of complete racemization of an enantio-enriched propargylic alcohol strongly supports a mechanism involving a carbocation intermediate rather than a direct SN2-type substitution. ucl.ac.uk
Transition metal catalysis provides pathways that involve distinct organometallic intermediates, avoiding the formation of free carbocations and allowing for greater control over selectivity.
Gold Catalysis: Gold(I) and Gold(III) catalysts are particularly effective in activating the alkyne moiety of propargylic alcohols. The catalytic cycle is typically initiated by the coordination of the gold catalyst to the π-system of the alkyne. ucl.ac.uknih.gov For 1,3-diarylpropargyl alcohols, this activation facilitates a nucleophilic attack at the C-3 position, leading to a gold-containing allene (B1206475) species. This intermediate can then undergo further transformations, such as intramolecular hydroarylation, to yield indene (B144670) products. nih.govnih.gov
Ruthenium Catalysis: Ruthenium complexes are versatile catalysts for propargylic substitutions and couplings. In these reactions, the propargylic alcohol can react with the ruthenium catalyst to form various intermediates. For example, in the presence of an acid, a diruthenium complex can catalyze propargylic substitution, where the nature of the intermediates and the transition states dictates the enantioselectivity. acs.org In other cases, ruthenium-catalyzed C-C couplings of 1-aryl-1-propynes proceed through the formation of an iodide-bound ruthenium catalyst, which is crucial for both conversion and enantioselectivity. nih.gov The reaction of propargylic alcohols with RuCl₂(PPh₃)₃ can also lead to the formation of ruthenium-allenylidene complexes, which can subsequently rearrange to form ruthenium-indenylidene catalysts, although this reorganization can be hindered by electron-withdrawing substituents on the propargylic alcohol analogue. rsc.org
Palladium Catalysis: Palladium catalysts are employed in reactions such as the trans-carboboration of propargyl alcohols, which proceeds through organopalladium intermediates. acs.org Palladium-catalyzed cyclization of enynes, a related transformation, is also a well-established method for forming cyclic structures. dntb.gov.uarsc.org
The outcome of metal-catalyzed reactions is profoundly influenced by the ligands coordinating to the metal center and by the presence of activators or additives. These components can alter the steric and electronic environment of the catalyst, thereby controlling reactivity and selectivity.
In ruthenium-catalyzed C-C couplings, both the steric and electronic properties of arylsulfonic acid additives are critical for the efficient formation of a more selective and productive iodide-bound active catalyst. nih.gov The choice of the chiral ligand itself, such as a JOSIPHOS-type ligand, is directly responsible for inducing high levels of enantioselectivity. nih.gov Similarly, in nickel-catalyzed propargylations, the diastereoselectivity has been shown to be strongly dependent on the specific phosphane ligand used. nih.gov
The role of ligands is also evident in silver-catalyzed reactions. For instance, performing a reaction with a ketone under ligand-free silver catalysis can selectively produce an allenyl alcohol, whereas the introduction of a WALPHOS ligand completely switches the selectivity to favor the formation of an enantioenriched homopropargyl alcohol. researchgate.net Additives can also function as halide scavengers or co-catalysts. In ruthenium-catalyzed C-H activation reactions, additives like silver hexafluoroantimonate (AgSbF₆) facilitate the generation of the active cationic ruthenium species, while copper(II) triflate (Cu(OTf)₂) can increase the reaction rate. rsc.org
| Catalyst System | Ligand/Additive | Transformation | Key Observation | Reference |
|---|---|---|---|---|
| Ru-JOSIPHOS | 4-NO₂PhSO₃H | Carbonyl (α-aryl)allylation | Acid additive enhances efficiency and allows lower temperature, improving enantioselectivity to 88% ee. | nih.gov |
| Ru-JOSIPHOS | 2,4,6-(iPr)₃PhSO₃H | Carbonyl (α-aryl)allylation | More hindered acid leads to lower conversion and enantioselectivity (65% ee). | nih.gov |
| Silver Complex | None (Ligand-free) | Reaction with Ketones | Selectively forms allenyl alcohols. | researchgate.net |
| Silver Complex | Walphos-8 | Reaction with Ketones | Selectivity switches to form enantioenriched homopropargyl alcohols. | researchgate.net |
| [{RuCl₂(p-cymene)}₂] | AgSbF₆ | ortho-Arylation | Effective additive, giving 71% GC yield. | rsc.org |
| [{RuCl₂(p-cymene)}₂] | Cu(OTf)₂ | ortho-Arylation | Increases rate and stabilizes catalyst, giving 83% GC yield. | rsc.org |
Understanding Rearrangement Mechanisms
Propargylic alcohols like this compound are precursors for various skeletal rearrangements, leading to structurally diverse products. The most common is the Meyer-Schuster rearrangement, which converts propargylic alcohols into α,β-unsaturated carbonyl compounds. ucl.ac.ukresearchgate.net This rearrangement can be catalyzed by gold or other Lewis acids and typically proceeds with high E-selectivity. ucl.ac.uk
More complex and novel rearrangements have also been documented for similar systems. For example, 1-styrylpropargyl alcohols, upon treatment with perrhenic acid (formed in situ from Re₂O₇ and methanol), undergo a cascade of reactions. beilstein-journals.org The proposed mechanism involves the formation of a stabilized carbocation, which can then follow one of two distinct pathways: a Nazarov-type 4π-electrocyclization leading to a cyclopentenone, or an alternative cyclization pathway that, after subsequent steps, yields a furan. beilstein-journals.org
The Meyer-Schuster rearrangement can also be intercepted. A reaction of propargylic alcohols with N-iodosuccinimide (NIS) and a hydroxylamine (B1172632) derivative leads to the formation of isoxazoles. The proposed mechanism involves an electrophilic-intercepted Meyer-Schuster rearrangement, where an α-iodo enone/enal is formed in situ and subsequently undergoes intermolecular cyclocondensation. researchgate.net
| Substrate Type | Catalyst/Reagent | Rearrangement Type | Product(s) | Reference |
|---|---|---|---|---|
| Aryl Propargyl Alcohol | Hendrickson Reagent | Meyer-Schuster | α,β-Unsaturated Aldehyde (E-isomer) | researchgate.net |
| Secondary/Tertiary Propargyl Alcohol | Gold(I) Catalyst | Meyer-Schuster | α,β-Unsaturated Enone | ucl.ac.uk |
| 1-Styrylpropargyl Alcohol | Re₂O₇ / MeOH | Carbocationic Cascade | Cyclopentenone and Furan | beilstein-journals.org |
| Propargyl Alcohol | NIS / t-BuNHOH·HCl | Intercepted Meyer-Schuster | Substituted Isoxazole | researchgate.net |
Regio- and Stereoselectivity in the Transformation of this compound and its Analogues
Controlling regioselectivity (where a reaction occurs) and stereoselectivity (the spatial orientation of the product) is a central goal in synthesis. In reactions of this compound and its analogues, these selectivities are governed by the catalyst, ligands, and reaction conditions.
Regioselectivity: In the palladium-catalyzed trans-carboboration of propargyl alcohols, C-C bond formation occurs with excellent regioselectivity, exclusively at the carbon atom distal to the alcohol substituent. acs.org This selectivity holds across a range of aryl, methyl, allyl, benzyl (B1604629), and alkynyl groups being transferred. In gold-catalyzed reactions of 1,3-diarylpropargyl alcohols with aryl nucleophiles, the initial nucleophilic attack occurs regioselectively at the C-3 position (the carbon bearing the thienyl group in the target compound). nih.govnih.gov
Stereoselectivity: High levels of stereoselectivity are often achievable. Ruthenium-catalyzed C-C couplings of 1-aryl-1-propynes with alcohols can furnish products with complete anti-diastereoselectivity and high enantioselectivity (e.g., >20:1 dr, 88% ee). nih.gov DFT studies on related ruthenium-catalyzed propargylic substitutions have shown that substituents at the propargylic position can have a dramatic effect on enantioselectivity, even reversing the preferred stereoisomer from R to S when a hydrogen is replaced by a methyl group. acs.org This highlights the subtle interplay of steric and electronic factors in the transition state that determines the stereochemical outcome. The choice of reaction temperature and nucleophile in gold-catalyzed reactions can also be tuned to selectively favor the formation of either allenes or cyclized indenes, demonstrating control over the reaction pathway. nih.gov
Advanced Spectroscopic Analysis and Structural Elucidation Methodologies for 1 Phenyl 3 2 Thienyl 2 Propyn 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Dynamic Studies
NMR spectroscopy would be the primary tool for elucidating the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the phenyl ring, the thienyl ring, the methine proton adjacent to the hydroxyl group, and the hydroxyl proton itself. The chemical shifts and coupling constants of the aromatic protons would provide information about the substitution patterns and electronic environments of the two rings. The methine proton would likely appear as a singlet, and its chemical shift would be influenced by the adjacent hydroxyl and triple bond. The OH proton signal would be a broad singlet, and its position could vary depending on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms. Key signals would include those for the sp-hybridized carbons of the alkyne, the carbon bearing the hydroxyl group (C-1), and the distinct carbons of the phenyl and thienyl rings. The chemical shifts of the alkynyl carbons would confirm the internal nature of the triple bond.
A data table for the expected, but currently unavailable, NMR data would look as follows:
Table 5.1.1: Hypothetical ¹H NMR Data for 1-Phenyl-3-(2-thienyl)-2-propyn-1-ol
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| Value | m | 5H | Phenyl-H |
| Value | m | 3H | Thienyl-H |
| Value | s | 1H | CH-OH |
Table 5.1.2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| Value | Phenyl C |
| Value | Thienyl C |
| Value | C-1 (CH-OH) |
| Value | C-2 (Alkyne) |
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques for Functional Group Characterization
IR and Raman spectroscopy would be used to identify the functional groups present in the molecule.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a strong, broad absorption band for the O-H stretch of the alcohol group, typically in the range of 3200-3600 cm⁻¹. A weak to medium absorption around 2200-2260 cm⁻¹ would indicate the C≡C triple bond stretch. Absorptions corresponding to C-H stretches of the aromatic rings would appear above 3000 cm⁻¹, while aliphatic C-H stretches would be below this value. Characteristic C=C stretching vibrations for the aromatic rings would be observed in the 1450-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the C≡C triple bond, which often produces a strong signal due to its polarizability. This would complement the IR data, where the alkyne stretch can sometimes be weak.
Table 5.2.1: Hypothetical IR and Raman Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Technique |
|---|---|---|---|
| ~3400 | Strong, Broad | O-H Stretch | IR |
| ~3100-3000 | Medium | Aromatic C-H Stretch | IR, Raman |
| ~2230 | Medium-Weak | C≡C Stretch | IR, Raman |
| ~1600, 1450 | Medium | Aromatic C=C Stretch | IR, Raman |
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry would be employed to determine the molecular weight and to gain structural information from the fragmentation pattern. The nominal molecular weight of this compound is 214 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z = 214. Key fragmentation pathways would likely involve the loss of the hydroxyl group, cleavage at the propargylic position, and fragmentation of the phenyl and thienyl rings.
Table 5.3.1: Hypothetical Mass Spectrometry Fragmentation Data for this compound
| m/z Value | Possible Fragment Identity |
|---|---|
| 214 | [M]⁺ (Molecular Ion) |
| 197 | [M - OH]⁺ |
| 185 | [M - CHO]⁺ |
| 105 | [C₆H₅CO]⁺ |
X-ray Crystallography for Precise Solid-State Structure Determination of Related Compounds
Should this compound be a crystalline solid, single-crystal X-ray crystallography could provide an unambiguous determination of its three-dimensional structure. This technique would precisely measure bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. While no crystal structure for the title compound is available, studies on related compounds, such as diphenyl(2-thienyl)methanol, have been performed. These studies reveal how phenyl and thienyl groups arrange in the solid state and participate in intermolecular interactions, providing a model for how this compound might crystallize.
Computational and Theoretical Chemistry Approaches Applied to 1 Phenyl 3 2 Thienyl 2 Propyn 1 Ol
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. By approximating the many-body electronic wavefunction with the spatially dependent electron density, DFT offers a balance between computational cost and accuracy, making it suitable for studying relatively large organic molecules.
For a molecule like 1-Phenyl-3-(2-thienyl)-2-propyn-1-ol, DFT calculations can predict a variety of key electronic properties. These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more polarizable and more likely to undergo electronic transitions.
Furthermore, DFT can be employed to calculate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atom of the hydroxyl group and the sulfur atom of the thienyl ring are expected to be electron-rich, while the hydrogen atom of the hydroxyl group and regions of the aromatic rings would be relatively electron-poor. This information is invaluable for predicting how the molecule will interact with other reagents.
Reactivity descriptors, such as global hardness, softness, and electrophilicity index, can also be derived from DFT calculations. These descriptors provide a quantitative measure of the molecule's reactivity. While specific values for this compound are not published, studies on similar aromatic and heterocyclic propargylic alcohols demonstrate the utility of these parameters in predicting reaction pathways. nih.gov
Quantum-Mechanical Studies of Molecular Properties and Reactivity.
Beyond DFT, other quantum-mechanical methods contribute to a comprehensive understanding of molecular properties and reactivity. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide even more accurate results, albeit at a higher computational cost. These methods are often used to benchmark the results obtained from DFT.
The reactivity of this compound can also be explored through the calculation of reaction barriers and transition state geometries for various potential reactions. For example, the acidity of the hydroxyl proton and the acetylenic proton can be predicted by calculating the energetics of their deprotonation. Similarly, the susceptibility of the alkyne bond to nucleophilic or electrophilic attack can be assessed.
Mechanistic Insights Derived from Computational Modeling of Propargylic Alcohol Transformations.
Propargylic alcohols are versatile synthetic intermediates that can undergo a wide array of transformations, including rearrangements, additions, and cyclizations. Computational modeling is a powerful tool for unraveling the intricate mechanisms of these reactions.
For this compound, several transformations can be computationally investigated. One of the most common reactions of propargylic alcohols is the Meyer-Schuster rearrangement, which converts them into α,β-unsaturated carbonyl compounds. scienceopen.com DFT calculations can be used to map out the potential energy surface for this rearrangement, identifying the key intermediates and transition states. Such studies can help to understand the role of catalysts, such as acids or transition metals, in facilitating the reaction.
Another important class of reactions involves the activation of the alkyne moiety by transition metals, such as gold or platinum. researchgate.net Computational modeling can provide detailed insights into the coordination of the metal to the alkyne, the subsequent nucleophilic attack, and the ensuing skeletal rearrangements. These studies are crucial for optimizing reaction conditions and for designing new catalysts with improved selectivity and efficiency.
Furthermore, the reactivity of the hydroxyl group can be modeled. For example, the mechanism of its substitution or elimination can be studied to predict the feasibility of forming ethers, esters, or allenes. Computational studies on the transformation of propargylic alcohols into allenes have categorized these reactions based on their mechanistic pathways, which can involve transition metal catalysis or carbocation intermediates. nih.gov
Prediction of Spectroscopic Signatures via Computational Methods.
Computational chemistry provides a powerful means to predict the spectroscopic signatures of molecules, which is invaluable for their characterization and identification. For this compound, several spectroscopic techniques can be simulated.
Time-dependent DFT (TD-DFT) is commonly used to predict the ultraviolet-visible (UV-Vis) absorption spectra of organic molecules. nih.gov By calculating the energies of electronic transitions, TD-DFT can predict the wavelength of maximum absorption (λmax). This information is useful for understanding the electronic structure of the molecule and for correlating its structure with its observed color and photochemical properties.
The vibrational spectra, including infrared (IR) and Raman spectra, can also be computed. By calculating the vibrational frequencies and their corresponding intensities, it is possible to generate a theoretical spectrum that can be compared with experimental data. This comparison aids in the assignment of vibrational modes to specific functional groups and motions within the molecule. For example, the characteristic stretching frequencies of the O-H, C≡C, and C-S bonds in this compound can be predicted.
Derivatives and Synthetic Utility of 1 Phenyl 3 2 Thienyl 2 Propyn 1 Ol in Advanced Organic Synthesis
Utilization as a Versatile Building Block in Complex Molecule Construction
The chemical structure of 1-phenyl-3-(2-thienyl)-2-propyn-1-ol offers multiple reactive sites, making it an exceptionally versatile precursor in the synthesis of complex molecules. The hydroxyl group can be easily transformed or replaced, the carbon-carbon triple bond is amenable to a wide range of addition and cyclization reactions, and the phenyl and thienyl rings can be functionalized or participate in intramolecular cyclization processes.
Propargyl alcohols, in general, are well-established synthons for the formation of various molecular frameworks. researchgate.net The synthetic utility of this compound is amplified by the presence of the two distinct aromatic systems. The phenyl group can be tailored with various substituents to modulate the electronic properties and steric environment of the molecule, while the thienyl moiety, a common pharmacophore and a key component in organic electronics, introduces valuable heteroaromatic functionality.
The versatility of this building block is evident in its potential to undergo a variety of transformations, including but not limited to:
Propargylic Substitution: The hydroxyl group can be substituted by various nucleophiles, a reaction often catalyzed by transition metals or acids. This allows for the introduction of a wide range of functional groups. For instance, reactions of similar propargylic alcohols like 1,3-diphenyl-2-propyn-1-ol (B158054) with nucleophiles such as alcohols, amines, and thiols have been demonstrated. researchgate.net
Meyer-Schuster and Rupe Rearrangements: Under acidic conditions, propargyl alcohols can rearrange to form α,β-unsaturated ketones or aldehydes, providing access to another important class of synthetic intermediates.
Sonogashira Coupling: The terminal alkyne can be generated in situ and coupled with aryl or vinyl halides, a powerful method for constructing complex carbon skeletons.
Click Chemistry: The alkyne functionality allows for participation in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, a highly efficient method for creating triazole-containing structures.
These fundamental reactions, along with many others, underscore the role of this compound as a foundational element for the assembly of more elaborate molecules.
Synthesis of Heterocyclic Compounds Incorporating the this compound Scaffold
The intramolecular and intermolecular cyclization reactions of propargyl alcohols are powerful strategies for the synthesis of a wide variety of heterocyclic compounds. researchgate.net The structure of this compound is particularly well-suited for the construction of heterocycles containing phenyl and thienyl substituents.
Various catalytic systems, including those based on gold, palladium, zinc, and other transition metals, can effectively mediate the cyclization of propargyl alcohols with diverse reaction partners. researchgate.netorganic-chemistry.org For instance, the reaction of propargyl alcohols with water, alcohols, or amines can lead to the formation of furans, pyrans, and pyridines, respectively. The specific outcome of these reactions is often dependent on the catalyst, reaction conditions, and the nature of the substituents on the propargyl alcohol.
Starting from this compound, a range of valuable heterocyclic scaffolds can be synthesized. Some representative examples are outlined in the table below.
Table 1: Representative Heterocyclic Scaffolds Derivable from this compound
| Heterocyclic Scaffold | General Synthetic Strategy | Potential Substituents |
| Furan (B31954) | Acid or transition metal-catalyzed hydration and cyclization. | Phenyl and thienyl groups at various positions. |
| Pyrrole | Reaction with primary amines in the presence of a suitable catalyst. | N-substituted, phenyl, and thienyl groups. |
| Thiophene (B33073) | Reaction with a sulfur source, such as Lawesson's reagent. | Phenyl and thienyl groups. |
| Pyran | Dimerization or reaction with a suitable coupling partner. | Phenyl and thienyl groups. |
| Pyridine | Reaction with ammonia (B1221849) or an ammonia equivalent. | Phenyl and thienyl groups. |
| Oxazole/Thiazole | Multi-step sequences involving functional group transformations and subsequent cyclization. | Phenyl and thienyl groups. |
The synthesis of these heterocycles often proceeds with high regioselectivity and can, in some cases, be performed enantioselectively, leading to chiral molecules of significant interest in medicinal chemistry and materials science. organic-chemistry.org The presence of the thienyl group can also facilitate further synthetic modifications, such as electrophilic substitution or metal-catalyzed cross-coupling reactions. organic-chemistry.org
Applications in the Formation of Polycyclic Aromatic Hydrocarbon (PAH) Architectures
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds that have garnered significant attention due to their unique electronic and photophysical properties, with applications in organic electronics and materials science. nih.govrsc.org The synthesis of well-defined PAH architectures often relies on the strategic use of functionalized building blocks that can undergo controlled cyclization reactions.
The this compound scaffold possesses the necessary structural elements for the construction of extended π-conjugated systems. The phenyl and thienyl rings can serve as the foundational aromatic units, while the propargyl alcohol moiety can be transformed to facilitate intramolecular or intermolecular cyclization reactions leading to the formation of larger PAHs.
One powerful strategy for the synthesis of PAHs is the oxidative spirocyclization followed by a 1,2-aryl migration. nih.gov While this has been demonstrated with other precursors, the phenyl and thienyl groups of this compound could potentially participate in such tandem processes to yield complex, fused aromatic systems.
Another approach involves the use of alkyne-containing precursors in transition metal-catalyzed annulation reactions. For example, palladium-catalyzed [3+3] annulation has been employed for the synthesis of PAHs from smaller aromatic fragments. rsc.org The alkyne functionality of this compound makes it a suitable candidate for such transformations.
Table 2: Potential Polycyclic Aromatic Hydrocarbon Architectures from this compound
| PAH Architecture | Potential Synthetic Approach | Key Features |
| Phenanthro[b]thiophene Derivatives | Intramolecular cyclization via electrophilic attack or radical cyclization. | Fused phenyl and thiophene rings. |
| Benzothieno[c]fluorene Derivatives | Multi-step synthesis involving the formation of key intermediates followed by cyclization. | Extended, non-linear π-conjugated system. |
| Helicene-like Structures | Stepwise annulation reactions to induce helical chirality. | Inherently chiral, extended aromatic systems. |
The synthesis of these and other PAHs from this compound would provide access to novel materials with potentially interesting electronic and optical properties, suitable for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). youtube.com
Development of Novel Organic Materials and Functional Intermediates
The unique combination of a propargyl alcohol, a phenyl group, and a thienyl group in this compound makes it a highly attractive precursor for the development of novel organic materials and functional intermediates. The properties of materials derived from this compound can be fine-tuned by modifying the phenyl and thienyl rings with various functional groups.
One area of significant interest is the synthesis of photochromic materials, which can reversibly change their color and other properties upon exposure to light. Diarylethenes are a prominent class of photochromic compounds, and their synthesis often involves the coupling of two aryl groups to a perfluorocyclopentene core. The this compound scaffold could be elaborated into diarylethene structures where the phenyl and thienyl moieties are part of the photo-switchable unit.
Furthermore, the incorporation of the thiophene ring makes this building block particularly relevant for the synthesis of organic semiconductors. Thiophene-based materials are widely used in organic electronics due to their excellent charge transport properties and environmental stability. By polymerizing or incorporating this compound derivatives into larger conjugated systems, it is possible to create new materials for applications in OFETs, sensors, and solar cells.
Table 3: Potential Functional Intermediates and Materials from this compound
| Intermediate/Material Class | Potential Application | Key Structural Features |
| Diarylethene Precursors | Photochromic materials, optical data storage. | Phenyl and thienyl groups attached to a switchable core. |
| Conjugated Polymers | Organic electronics, sensors. | Repeating units containing the phenyl-thienyl-alkyne motif. |
| Functional Dyes | Fluorescent probes, sensitizers. | Extended π-system with tunable absorption and emission properties. |
| Chiral Ligands | Asymmetric catalysis. | Introduction of chirality at the alcohol center and subsequent elaboration. |
Conclusion and Prospective Research Directions for 1 Phenyl 3 2 Thienyl 2 Propyn 1 Ol
Synthesis of Key Research Findings and Current Understanding
1-Phenyl-3-(2-thienyl)-2-propyn-1-ol is a member of the propargylic alcohol family, a class of compounds recognized as versatile building blocks in organic synthesis due to their bifunctional nature, possessing both a hydroxyl group and an alkyne moiety. researchgate.netresearchgate.net Research into this specific molecule and its analogs has primarily centered on their utility as synthons for creating more complex molecular architectures. The presence of the phenyl and thienyl groups at opposite ends of the propynyl chain imparts distinct electronic properties and steric influences, making it a valuable substrate for a variety of chemical transformations.
The core value of propargylic alcohols like this compound lies in their reactivity. They are precursors for a wide array of organic molecules, including allenes, functionalized heterocycles, and carbocycles. researchgate.netthieme-connect.com The hydroxyl group can act as a leaving group, often after activation, facilitating nucleophilic substitution reactions. mdpi.comnih.gov Simultaneously, the alkyne unit can participate in addition reactions, coupling reactions, and cyclizations. researchgate.netthieme-connect.com Transition metal catalysis, employing metals like ruthenium, rhodium, and gold, has been shown to significantly enhance the reactivity and selectivity of reactions involving propargylic alcohols. thieme-connect.comchemrxiv.org These catalysts can activate either the hydroxyl group or the alkyne, guiding the reaction toward specific outcomes and preventing undesired side reactions such as rearrangements into aldehydes or ketones. thieme-connect.com
The thiophene (B33073) ring, a sulfur-containing heterocycle, is a particularly significant feature of this molecule. Thiophene and its derivatives are considered "privileged scaffolds" in medicinal chemistry, appearing in numerous FDA-approved drugs and demonstrating a wide spectrum of biological activities, including anti-inflammatory and anticancer properties. nih.govrsc.orgresearchgate.netnih.gov Consequently, this compound serves as a key intermediate for synthesizing novel thiophene-containing compounds with potential therapeutic applications. ingentaconnect.com
Emerging Trends and Challenges in the Chemistry of Thienyl-Substituted Propargylic Alcohols
The chemistry of thienyl-substituted propargylic alcohols is evolving, with several key trends and challenges shaping the research landscape.
Emerging Trends:
Catalytic Asymmetric Synthesis: A major trend is the development of enantioselective methods to produce chiral propargylic alcohols. The stereocenter at the carbinol carbon is crucial for biological activity, and modern strategies increasingly employ chiral catalysts to achieve high levels of enantioselectivity in their synthesis. nih.gov
C-H Functionalization: There is growing interest in using these molecules in reactions that involve the direct functionalization of C-H bonds. chemrxiv.org This atom-economical approach allows for the construction of complex molecules from simple precursors in fewer steps. Rhodium-catalyzed C-H functionalization, for instance, has shown that propargylic alcohols can act as three-carbon synthons in heteroannulation reactions to build diverse molecular frameworks. chemrxiv.org
Radical Transformations: Recent research has begun to explore the use of radical reactions involving propargylic alcohols. researchgate.net These methods, often initiated by photoredox catalysis, open up novel reaction pathways for creating complex structures, such as functionalized benzoheteroles. researchgate.net
Green Chemistry: In line with broader goals in chemical synthesis, there is a push towards developing more sustainable methods. This includes using less hazardous solvents, operating under milder reaction conditions, and developing catalyst systems that minimize waste. rawsource.com
Challenges:
Selectivity Control: A primary challenge is controlling the regioselectivity and chemoselectivity of reactions. The dual functionality of propargylic alcohols can lead to a complex mixture of products, such as allenes or rearranged carbonyl compounds. thieme-connect.com Overcoming this requires the careful design of catalysts and reaction conditions.
Substrate Stability: Aryl-propargyl alcohols can be challenging substrates for nucleophilic substitution because the hydroxyl group is a poor leaving group. Furthermore, the reaction can proceed through unstable carbocationic intermediates, leading to the formation of unwanted side products and polymers. mdpi.comnih.gov
Synthesis of Precursors: While the synthesis of tertiary propargylic alcohols from ketones and acetylene (Favorskii reaction) has been improved, the efficient and selective synthesis of specifically substituted secondary alcohols like this compound remains an area of active development. researchgate.net
Future Avenues for Academic Inquiry and Applied Research
Building on the current understanding and addressing the existing challenges, several promising avenues for future research on this compound and related compounds can be identified.
Future Research Directions:
| Research Area | Focus | Potential Impact |
| Advanced Catalysis | Development of novel, highly selective catalysts (e.g., bimetallic or organocatalysts) for asymmetric transformations of thienyl-propargylic alcohols. | Access to enantiomerically pure compounds for pharmaceutical development and chiral materials science. |
| Medicinal Chemistry | Use of this compound as a scaffold to synthesize libraries of new thiophene-containing compounds for biological screening. rsc.orgnih.gov | Discovery of new drug candidates with improved efficacy against targets in cancer, inflammation, and infectious diseases. |
| Materials Science | Investigation into the polymerization of thienyl-propargylic alcohols to create novel conjugated polymers. The thiophene unit is a key component in organic electronics. | Development of new organic semiconductors, organic light-emitting diodes (OLEDs), and sensor materials. researchgate.net |
| Mechanistic Studies | Detailed computational (e.g., DFT studies) and experimental investigations into the reaction mechanisms of transition-metal-catalyzed transformations. acs.org | A deeper understanding will enable more rational catalyst design and reaction optimization, leading to higher yields and selectivity. |
| Flow Chemistry | Adaptation of synthetic routes for continuous flow processes. | Improved safety, scalability, and efficiency for the industrial production of valuable intermediates derived from this compound. |
Future work should focus on leveraging the unique electronic and structural features of the thienyl and phenyl moieties to guide the design of new synthetic methodologies. A deeper exploration of its role in cascade reactions, where multiple bonds are formed in a single operation, could lead to highly efficient syntheses of complex heterocyclic systems. chemrxiv.org Furthermore, investigating the biological activity of derivatives will continue to be a major driver of research, given the proven importance of the thiophene nucleus in pharmaceuticals. ingentaconnect.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
